(2S,2'S,5S)-5-Hydroxy Lysinonorleucine
Description
(2S,2'S,5S)-5-Hydroxy Lysinonorleucine (5S-HLNL) is a lysine-derived enzymatic crosslinker critical in collagen and elastin stabilization. It belongs to the family of Advanced Glycation End-products (AGEs) and enzymatic crosslinks, which contribute to tissue elasticity and structural integrity. This compound is characterized by its stereospecific hydroxylation at the 5th position (S-configuration) and its role in reducible crosslinking within extracellular matrices . Mass spectrometric studies highlight its presence in human cancellous bone, where it correlates with bone strength and aging-related degradation .
Properties
CAS No. |
869184-38-3 |
|---|---|
Molecular Formula |
C₁₂H₂₅N₃O₅ |
Molecular Weight |
291.34 |
Synonyms |
(5S)-N6-[(5S)-5-Amino-5-carboxypentyl]-5-hydroxy-L-lysine; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,2’S,5S)-5-Hydroxy Lysinonorleucine typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the use of chiral catalysts in the hydrogenation of appropriate precursors. The reaction conditions often include the use of solvents like ethanol or methanol, and the process is carried out under controlled temperatures and pressures to achieve high yields and purity.
Industrial Production Methods
Industrial production of (2S,2’S,5S)-5-Hydroxy Lysinonorleucine may involve large-scale enantioselective synthesis using optimized catalysts and reaction conditions. The process is designed to be efficient and cost-effective, ensuring the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(2S,2’S,5S)-5-Hydroxy Lysinonorleucine undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: Various substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
(2S,2’S,5S)-5-Hydroxy Lysinonorleucine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its role in enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,2’S,5S)-5-Hydroxy Lysinonorleucine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group plays a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include metabolic processes or signal transduction mechanisms.
Comparison with Similar Compounds
Lysinonorleucine (LNL)
- Structure : LNL lacks the hydroxyl group at the 5th position, with the formula C₁₂H₂₄N₃O₃.
- Function: A non-hydroxylated enzymatic crosslinker in elastin and collagen. It forms stable, non-reducible bonds, contrasting with 5S-HLNL’s reducible crosslinks .
- Research Findings : Found in porcine aorta elastin, LNL is resistant to enzymatic degradation, making it a marker for long-term tissue stability .
(5S,5'S)-Dihydroxy Lysinonorleucine
- Structure : C₁₈H₃₇N₅O₈ with dual hydroxyl groups at both 5th positions (S,S-configuration).
- Function : Stabilizes reversible collagen crosslinks, enabling dynamic tissue remodeling. Used in studies of collagen biomechanics .
- Research Findings : Commercialized as a research tool (CAS 32619-23-1), it is synthesized to investigate collagen’s mechanical adaptability under stress .
(5S,5’R)-Dihydroxy Lysinonorleucine
- Structure : Stereoisomer of 5S-HLNL with R-configuration at the 5’ position (C₁₂H₂₅N₃O₆).
- Function : Acts as a reducible crosslinker in collagen but exhibits distinct enzymatic recognition due to altered stereochemistry .
- Research Findings : Demonstrated lower binding affinity to collagen-modifying enzymes compared to 5S-HLNL, suggesting stereospecificity in crosslink formation .
(2S,2’S,5R)-5-Hydroxy Lysinonorleucine Hydrochloride
- Structure : C₁₂H₂₈Cl₃N₃O₅, with a hydroxyl group in the R-configuration at the 5th position.
- Function : Used in synthetic studies to probe the impact of stereochemistry on crosslink stability .
- Research Findings : Exhibits reduced thermal stability compared to 5S-HLNL, highlighting the importance of S-configuration for optimal crosslinking .
Comparative Analysis Table
Key Research Findings
Stereochemical Impact : The S-configuration at the 5th position in 5S-HLNL enhances enzymatic recognition and crosslink stability compared to R-isomers .
Hydroxylation Role : Hydroxyl groups in 5S-HLNL and dihydroxy variants enable hydrogen bonding, critical for collagen’s hydration and elasticity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
